7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
7-Fluoro-3,4-dihydro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane moiety attached to the quinolinone core. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-quinolinone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinolinone Core: Starting from an appropriate aniline derivative, the quinolinone core can be synthesized through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Borylation: The dioxaborolane moiety can be introduced via a borylation reaction using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolinone core or the dioxaborolane moiety.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction could produce dihydroquinolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, quinolinone derivatives are often studied for their potential therapeutic properties. This compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer effects.
Medicine
Medicinally, 7-Fluoro-3,4-dihydro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-quinolinone could be investigated for its potential as a drug candidate. Its structure suggests it may interact with specific biological targets, leading to therapeutic effects.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine atom and dioxaborolane moiety may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-3,4-dihydro-1-methylquinolinone: Lacks the dioxaborolane moiety.
3,4-Dihydro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-quinolinone: Lacks the fluorine atom.
7-Fluoro-3,4-dihydro-1-methyl-2(1H)-quinolinone: Lacks the dioxaborolane moiety and has a simpler structure.
Uniqueness
The uniqueness of 7-Fluoro-3,4-dihydro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-quinolinone lies in its combination of a fluorine atom, a methyl group, and a dioxaborolane moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one (CAS Number: 936901-96-1) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H19BFN2O2, with a molecular weight of approximately 275.13 g/mol. The structure includes a quinoline core modified with a fluorine atom and a boron-containing dioxaborolane moiety, which may influence its reactivity and biological interactions.
Property | Value |
---|---|
CAS Number | 936901-96-1 |
Molecular Formula | C15H19BFN2O2 |
Molecular Weight | 275.13 g/mol |
Chemical Class | Specialty Chemicals |
The biological activity of this compound primarily stems from its interaction with specific molecular targets within cells. The presence of the dioxaborolane moiety suggests potential applications in boron chemistry , particularly in the development of boron-based therapeutics.
Inhibition Studies
Recent studies have indicated that compounds similar to this one exhibit significant inhibitory effects on various enzymes and biological pathways:
- Tryptophan Hydroxylase Type I (TPH1) : Research has shown that certain derivatives can inhibit TPH1 activity by over 60% at concentrations around 100 µM. This inhibition is crucial for developing treatments for obesity and metabolic disorders .
- WDR5 Inhibition : Compounds with similar structures have demonstrated potent binding affinities to WDR5, a protein implicated in multiple cancers. The binding affinity was found to be in the low nanomolar range, indicating strong potential as an anti-cancer agent .
Biological Evaluations
In vitro studies have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines:
- Cell Lines Tested : MV4:11 (MLL-fusion), K562 (chronic myeloid leukemia), and others.
- Results : Significant anti-proliferative activity was observed in MLL-fusion cell lines with low micromolar GI50 values, demonstrating selective cytotoxicity compared to K562 cells .
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives in therapeutic applications:
- Case Study on Cancer Treatment : A study focusing on WDR5 inhibitors showed that modifications to the quinoline structure significantly enhanced both binding affinity and cellular potency against sensitive cancer cell lines .
- Obesity Treatment : Inhibitors targeting TPH1 have been explored for their potential to manage obesity by modulating serotonin levels through peripheral action rather than central nervous system effects .
Properties
Molecular Formula |
C16H21BFNO3 |
---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
7-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)11-8-10-6-7-14(20)19(5)13(10)9-12(11)18/h8-9H,6-7H2,1-5H3 |
InChI Key |
ICNIAGGERQRGFK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N(C(=O)CC3)C |
Origin of Product |
United States |
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